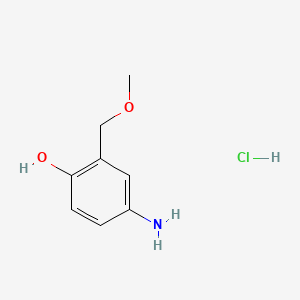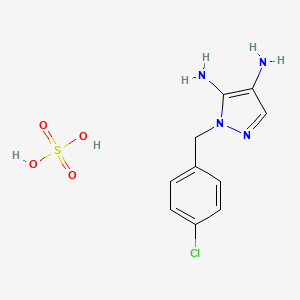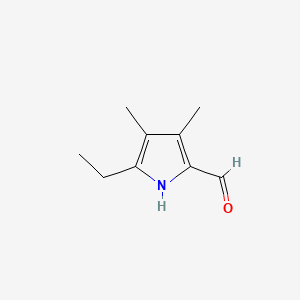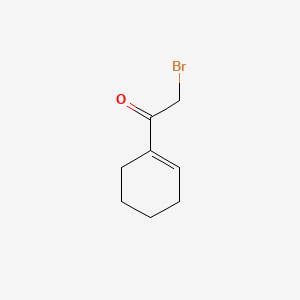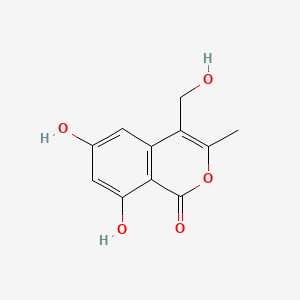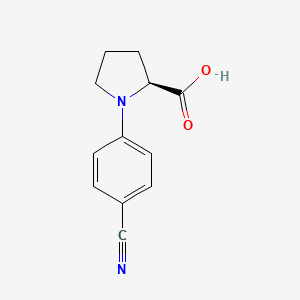
N-(4-Cyanophenyl)-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Cyanophenyl)-L-proline: is a chemical compound that belongs to the class of proline derivatives It features a cyanophenyl group attached to the nitrogen atom of L-proline
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Cyanophenyl)-L-proline typically involves the reaction of L-proline with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Cyanophenyl)-L-proline can undergo various chemical reactions, including:
Oxidation: The cyanophenyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
Oxidation: 4-carboxyphenyl-L-proline.
Reduction: 4-aminophenyl-L-proline.
Substitution: Various substituted phenyl-L-proline derivatives.
Aplicaciones Científicas De Investigación
N-(4-Cyanophenyl)-L-proline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of N-(4-Cyanophenyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Cyanophenol
- 4-Cyanobenzoic acid
- 4-Cyanophenylthiourea
Uniqueness
N-(4-Cyanophenyl)-L-proline is unique due to its combination of a proline backbone with a cyanophenyl group. This structure imparts specific chemical and biological properties that are distinct from other cyanophenyl derivatives. For example, the presence of the proline moiety can enhance the compound’s ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Propiedades
Número CAS |
129297-52-5 |
|---|---|
Fórmula molecular |
C12H12N2O2 |
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-7-1-2-11(14)12(15)16/h3-6,11H,1-2,7H2,(H,15,16) |
Clave InChI |
QXPDICRRGHNHKO-UHFFFAOYSA-N |
SMILES |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C2=CC=C(C=C2)C#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


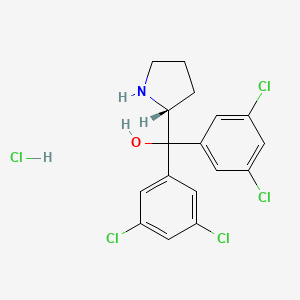
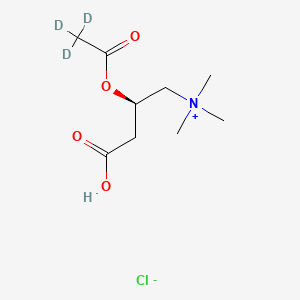
![[(2S,4S,7R,9R,13S,14R,15S,16S,17S)-4-acetyloxy-15-methoxy-2,14,17-trimethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadecan-16-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B590594.png)
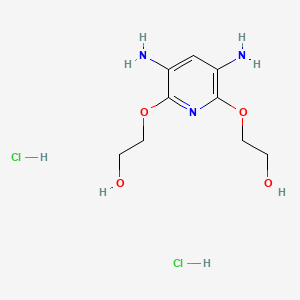
![3-[(Diethoxymethyl)silyl]pyridine](/img/structure/B590596.png)
